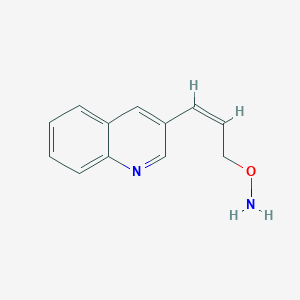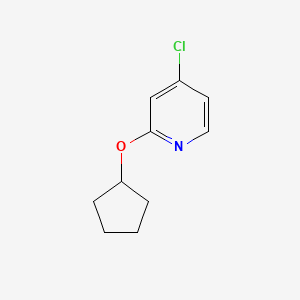
1-Naphthalenecarboxaldehyde, 8-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dimethylamino)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes. It is characterized by the presence of a dimethylamino group attached to the naphthalene ring at the 8th position and an aldehyde group at the 1st position. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dimethylamino)-1-naphthaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1-naphthaldehyde.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of 8-(Dimethylamino)-1-naphthaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-(Dimethylamino)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: 8-(Dimethylamino)-1-naphthoic acid.
Reduction: 8-(Dimethylamino)-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Dimethylamino)-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It is employed in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: The compound is investigated for its potential use in photodynamic therapy, where it acts as a photosensitizer.
Industry: It is used in the synthesis of dyes and pigments, as well as in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 8-(Dimethylamino)-1-naphthaldehyde involves its interaction with molecular targets through its functional groups:
Fluorescence: The dimethylamino group enhances the compound’s fluorescence by donating electrons, which increases the compound’s ability to absorb and emit light.
Photosensitization: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cells.
Comparison with Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.
8-Dimethylaminoquinoline: Used in the study of biological systems and as a fluorescent probe.
Uniqueness: 8-(Dimethylamino)-1-naphthaldehyde is unique due to its combination of an aldehyde group and a dimethylamino group, which imparts distinct photophysical properties and makes it suitable for a variety of applications in research and industry.
Properties
CAS No. |
121190-05-4 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
8-(dimethylamino)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-14(2)12-8-4-6-10-5-3-7-11(9-15)13(10)12/h3-9H,1-2H3 |
InChI Key |
FCROHOJDZHJKSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


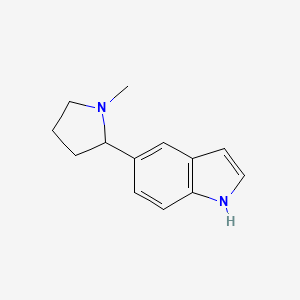
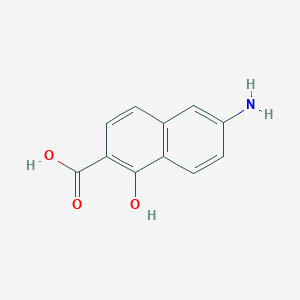
![3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11900026.png)
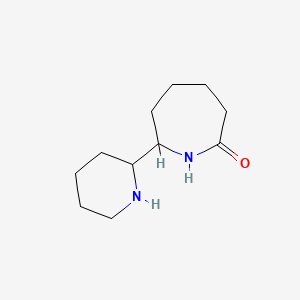
![(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)
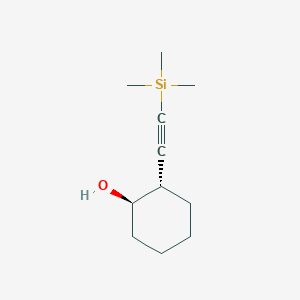
![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)

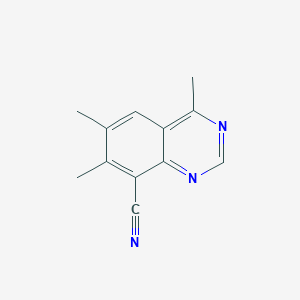
![Thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B11900069.png)
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)
